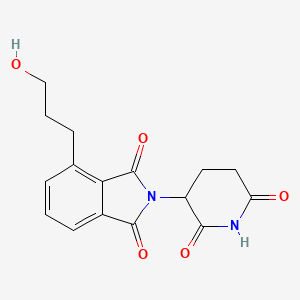![molecular formula C75H131NP2Si4 B14768987 iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
iPrN[P(C6H4-p-Si(nBu)3)2]2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound iPrN[P(C6H4-p-Si(nBu)3)2]2 is a bis(phosphine) ligand where the aryl groups are substituted with bulky tributylsilyl groups. This compound is known for its application in catalysis, particularly in the field of ethylene tetramerization, which is a process used to produce 1-octene, a valuable comonomer in the production of polyolefins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iPrN[P(C6H4-p-Si(nBu)3)2]2 involves several steps:
Preparation of 1-bromo-4-lithiobenzene: 1,4-Dibromobenzene is treated with n-butyllithium in tetrahydrofuran at -78°C to generate 1-bromo-4-lithiobenzene.
Formation of 1-bromo-4-(tributylsilyl)benzene: The 1-bromo-4-lithiobenzene is then reacted with tributylsilyl chloride to obtain 1-bromo-4-(tributylsilyl)benzene.
Coupling with diphosphine: The resulting compound is coupled with diphosphine to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis is scaled up to a 10-gram scale, ensuring that the reaction conditions are optimized for higher yields and cost-effectiveness. The use of inexpensive reagents like triisobutylaluminum instead of modified methylaluminoxane helps in reducing the overall production cost .
化学反应分析
Types of Reactions
iPrN[P(C6H4-p-Si(nBu)3)2]2 undergoes various types of reactions, including:
Coordination with metal centers: This compound forms complexes with metals like chromium, which are used in catalytic processes.
Substitution reactions: The bulky tributylsilyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Triisobutylaluminum: Used as a co-catalyst in the formation of chromium complexes.
Chromium chloride: Reacts with this compound to form active catalytic species.
Major Products
科学研究应用
iPrN[P(C6H4-p-Si(nBu)3)2]2 has several applications in scientific research:
作用机制
The mechanism by which iPrN[P(C6H4-p-Si(nBu)3)2]2 exerts its effects involves:
Coordination with metal centers: The compound coordinates with chromium centers to form active catalytic species.
Prevention of inactive species formation: The bulky tributylsilyl groups prevent the formation of inactive species, ensuring high catalytic activity.
Catalytic cycle: The catalytic cycle involves the formation and breaking of bonds between ethylene molecules, leading to the selective production of 1-octene.
相似化合物的比较
Similar Compounds
- iPrN[P(C6H4-p-Si(1-hexyl)3)2]2
- iPrN[P(C6H4-p-Si(1-octyl)3)2]2
- iPrN[P(C6H4-p-Si(2-ethylhexyl)3)2]2
- iPrN[P(C6H4-p-Si(3,7-dimethyloctyl)3)2]2
Uniqueness
The uniqueness of iPrN[P(C6H4-p-Si(nBu)3)2]2 lies in its bulky tributylsilyl groups, which play a crucial role in preventing the formation of inactive species and ensuring high catalytic activity. This makes it a highly effective ligand for catalytic processes compared to its analogs .
属性
分子式 |
C75H131NP2Si4 |
|---|---|
分子量 |
1221.1 g/mol |
IUPAC 名称 |
N,N-bis[bis(4-tributylsilylphenyl)phosphanyl]propan-2-amine |
InChI |
InChI=1S/C75H131NP2Si4/c1-15-27-55-79(56-28-16-2,57-29-17-3)72-47-39-68(40-48-72)77(69-41-49-73(50-42-69)80(58-30-18-4,59-31-19-5)60-32-20-6)76(67(13)14)78(70-43-51-74(52-44-70)81(61-33-21-7,62-34-22-8)63-35-23-9)71-45-53-75(54-46-71)82(64-36-24-10,65-37-25-11)66-38-26-12/h39-54,67H,15-38,55-66H2,1-14H3 |
InChI 键 |
KVMWKOXUXIWLFO-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](CCCC)(CCCC)CCCC)N(C(C)C)P(C3=CC=C(C=C3)[Si](CCCC)(CCCC)CCCC)C4=CC=C(C=C4)[Si](CCCC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



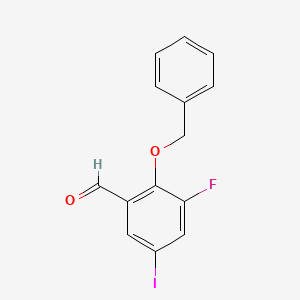



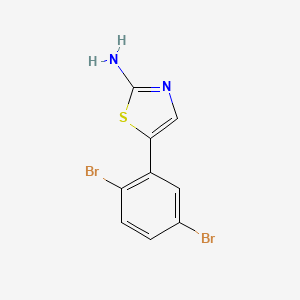
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
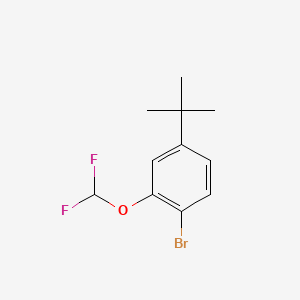
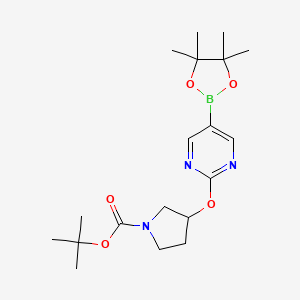
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



